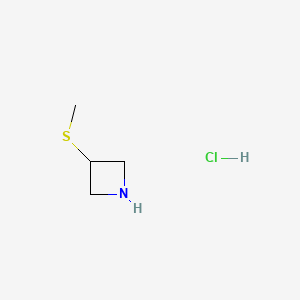

Azetidine-3-thiol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

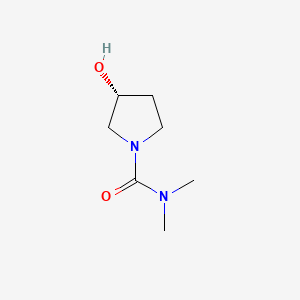

Azetidine-3-thiol hydrochloride is a chemical compound that falls under the category of azetidines . Azetidines are four-membered nitrogen-containing heterocycles . They are important in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, they are significantly more stable than related aziridines .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the use of 2-isoxazoline-3-carboxylates in a visible-light-mediated intermolecular aza Paternò–Büchi reaction .

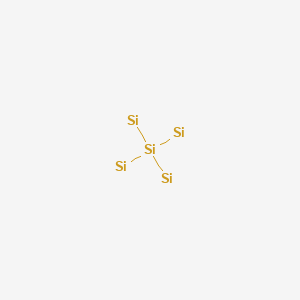

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . This structure is driven by a considerable ring strain, making azetidines more stable than related aziridines .

Chemical Reactions Analysis

Azetidines exhibit unique reactivity due to their ring strain . This reactivity can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions .

Physical And Chemical Properties Analysis

Azetidine-3-thiol hydrochloride has a molecular weight of 93.56 . Its empirical formula is C3H7N · HCl .

Scientific Research Applications

Antibacterial and Antimicrobial Coatings

Azetidine-3-thiol hydrochloride is utilized in the development of antibacterial and antimicrobial coatings. These coatings are significant in preventing the spread of infections, especially in medical environments. The compound’s ability to disrupt microbial membranes makes it an excellent candidate for creating surfaces that inhibit bacterial growth .

CO2 Adsorption

In the field of environmental science, Azetidine-3-thiol hydrochloride contributes to CO2 adsorption processes. Its incorporation into polymers can enhance the materials’ ability to capture and store carbon dioxide, which is a crucial step in addressing climate change and reducing greenhouse gas emissions .

Chelation

Chelation therapy, which involves the removal of heavy metals from the body, can benefit from the use of Azetidine-3-thiol hydrochloride. The compound’s properties may allow it to bind to metal ions, facilitating their extraction from biological systems or environmental samples .

Materials Templating

Azetidine-3-thiol hydrochloride plays a role in materials templating, where it helps in creating structured materials with specific properties. This application is particularly relevant in the fabrication of nanomaterials and the development of novel material architectures .

Non-Viral Gene Transfection

The compound is also explored in non-viral gene transfection methods. Its polyamine structure can be used to safely and effectively deliver genetic material into cells, which is a cornerstone technique in gene therapy and genetic research .

Polymer Synthesis

Lastly, Azetidine-3-thiol hydrochloride is a building block in polymer synthesis. Its ring structure is leveraged in ring-opening polymerization to create polymers with a variety of structures and properties, which can be tailored for specific industrial or research applications .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

azetidine-3-thiol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVAOKPPTCPUEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

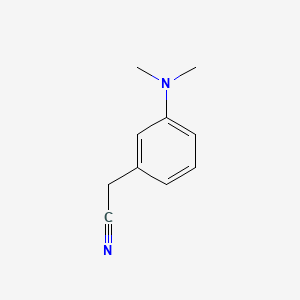

Canonical SMILES |

C1C(CN1)S.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidine-3-thiol hydrochloride | |

CAS RN |

179337-60-1 |

Source

|

| Record name | azetidine-3-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes azetidine-3-thiol hydrochloride a significant compound in pharmaceutical synthesis?

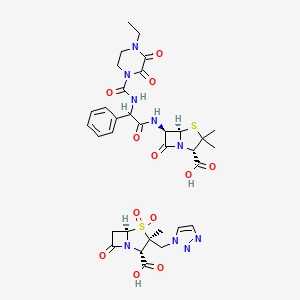

A1: Azetidine-3-thiol hydrochloride is a crucial building block for creating the side chain of certain carbapenem antibiotics, including tebipenem pivoxil. [, ] These antibiotics are known for their broad-spectrum activity against a wide range of bacterial infections.

Q2: Can you describe a specific example of how azetidine-3-thiol hydrochloride is used in drug synthesis?

A2: Absolutely. One research paper describes the synthesis of 1-(1,3-thiazolin-2-yl)azetidine-3-thiol hydrochloride (4), a key intermediate for the oral carbapenem antibiotic L-084. [] The researchers used 1-azabicyclo[1.1.0]butane (ABB) to synthesize various azetidine derivatives, ultimately leading to the formation of compound (4) via the hydrolysis of a protected azetidine-3-thiol derivative.

Q3: The research mentions different synthetic routes. Are there advantages to a particular method?

A3: Yes, different synthetic approaches offer advantages in terms of yield, cost, and process efficiency. For example, one paper highlights a method for synthesizing the side chain of tebipenem pivoxil using 2-(methylthio)-4,5-dihydrothiazole as the starting material. [] This method claims to improve the yield of 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride, simplify the synthesis process, and reduce overall costs compared to previous methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/no-structure.png)

![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)

![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)